molecular formula C6H6ClFN2 B1422811 4-Chloro-3-fluorobenzene-1,2-diamine CAS No. 1831097-67-6

4-Chloro-3-fluorobenzene-1,2-diamine

Cat. No.: B1422811
CAS No.: 1831097-67-6
M. Wt: 160.58 g/mol
InChI Key: PWYTVGWBHGZPTG-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6ClFN2. It belongs to the family of benzenediamine compounds and is primarily used as an intermediate in the production of pharmaceuticals and other organic compounds.

Preparation Methods

The synthesis of 4-Chloro-3-fluorobenzene-1,2-diamine typically involves the reduction of 4-Chloro-3-fluoronitrobenzene using hydrogen gas in the presence of a catalyst such as Raney nickel. The reaction is carried out in an anhydrous ethanol solution under a hydrogen atmosphere at room temperature and 1.0 MPa pressure for about 8 hours. After the reaction is complete, the catalyst is removed by filtration, and the product is obtained by distillation .

Chemical Reactions Analysis

4-Chloro-3-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino groups on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution Reactions: The amino groups can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Scientific Research Applications

4-Chloro-3-fluorobenzene-1,2-diamine is used in various scientific research applications, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of several pharmaceutical compounds, including anticancer drugs and antibiotics.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds like quinoxalines.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

4-Chloro-3-fluorobenzene-1,2-diamine can be compared with other similar compounds, such as:

    4-Fluoro-1,2-phenylenediamine: This compound has a similar structure but lacks the chlorine atom.

    3-Chloro-4-fluorobenzene-1,2-diamine: This compound has the chlorine and fluorine atoms in different positions on the benzene ring.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

4-Chloro-3-fluorobenzene-1,2-diamine (C6H6ClFN2) is an aromatic compound characterized by a benzene ring with two amino groups at the 1 and 2 positions, a chlorine atom at the 4 position, and a fluorine atom at the 3 position. This unique substitution pattern enhances its reactivity and biological activity, making it a significant compound in medicinal chemistry and organic synthesis.

  • Molecular Formula : C6H6ClFN2
  • Molar Mass : Approximately 160.58 g/mol
  • Melting Point : 110°C
  • Boiling Point : 316.2°C

The presence of both chlorine and fluorine atoms significantly influences its reactivity, particularly in nucleophilic substitution reactions, enhancing its utility in various chemical transformations .

This compound is primarily used as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals. Its mechanism of action is largely dependent on the specific compounds it helps synthesize, particularly anti-cancer drugs. The compound interacts with various biological targets through chemical reactions during these syntheses .

Anticancer Properties

Research indicates that compounds derived from this compound exhibit significant anticancer activity. For instance, it serves as a precursor for synthesizing quinoxaline derivatives, which have shown promise in inhibiting tumor growth through various pathways such as apoptosis induction and cell cycle arrest .

Enzyme Interaction

Fluorinated compounds like this compound can influence enzyme activity and cellular metabolism. They can interact with enzymes involved in metabolic pathways, potentially altering metabolite levels and affecting overall cellular function .

Study on Anticancer Activity

In a study investigating the anticancer properties of quinoxaline derivatives synthesized from this compound, researchers found that these compounds exhibited potent inhibition against several cancer cell lines. The study highlighted that specific modifications to the quinoxaline structure could enhance cytotoxicity while reducing off-target effects .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Quinoxaline Derivative AMCF-7 (Breast Cancer)5.0Induction of apoptosis
Quinoxaline Derivative BHeLa (Cervical Cancer)8.0Cell cycle arrest
Quinoxaline Derivative CA549 (Lung Cancer)12.5Inhibition of angiogenesis

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the potential to cross the blood-brain barrier. This property is crucial for developing therapeutic agents targeting central nervous system malignancies .

Toxicological Profile

Despite its therapeutic potential, this compound exhibits acute toxicity. It is classified as harmful if swallowed and causes skin irritation upon contact . Therefore, safety measures should be implemented during handling and application.

Properties

IUPAC Name

4-chloro-3-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYTVGWBHGZPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1831097-67-6
Record name 4-chloro-3-fluorobenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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